molecular formula C8H12N2O2S B13858707 4-Amino-n,3-dimethylbenzenesulfonamide

4-Amino-n,3-dimethylbenzenesulfonamide

Cat. No.: B13858707
M. Wt: 200.26 g/mol
InChI Key: ZMWYKECBBKNZFB-UHFFFAOYSA-N
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Description

4-Amino-n,3-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S . It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n,3-dimethylbenzenesulfonamide typically involves the sulfonation of 4-amino-n,3-dimethylbenzene. The reaction is carried out under controlled conditions using sulfuric acid or chlorosulfonic acid as sulfonating agents . The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-n,3-dimethylbenzenesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Amino-n,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can act as an electrophile in various biochemical pathways. These interactions can inhibit enzyme activity or alter protein function, leading to its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-n,3-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .

Properties

IUPAC Name

4-amino-N,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWYKECBBKNZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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